molecular formula C18H6Cl4N2O B008356 Solvent Red 135 CAS No. 20749-68-2

Solvent Red 135

Cat. No.: B008356
CAS No.: 20749-68-2
M. Wt: 408.1 g/mol
InChI Key: UBZVRROHBDDCQY-UHFFFAOYSA-N
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Description

Solvent Red 135: is an organic compound belonging to the class of perinone dyes. It is known for its bright red color and is primarily used as a dye in various industrial applications. The compound is characterized by its excellent light fastness and high thermal stability, making it suitable for use in a wide range of materials, including plastics, coatings, and inks .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 135 is typically synthesized through the condensation of tetrachlorophthalic anhydride with 1,8-naphthylenediamine. The reaction is carried out in the presence of an aqueous hydrochloric acid solution and a polar organic solvent, such as acetic acid or dimethyl formamide. The mixture is stirred and heated to a reflux state for 8-15 hours. After the reaction is complete, the product is filtered, washed with water until the filtrate is neutral, and then dried to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar process to the synthetic route described above. The key difference lies in the scale and optimization of reaction conditions to ensure high yield and purity. The use of non-ionic surface activity catalysts can enhance the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: Solvent Red 135 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Solvent Red 135 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Solvent Red 49
  • Solvent Red 24
  • Solvent Red 164

Comparison: Solvent Red 135 stands out due to its superior thermal stability and light fastness compared to similar compounds. While other solvent reds may offer similar color properties, this compound’s resistance to heat and light degradation makes it particularly valuable in applications requiring long-term durability .

Properties

IUPAC Name

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZVRROHBDDCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041260
Record name C.I. Solvent Red 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

20749-68-2
Record name Solvent Red 135
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20749-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name C.I. Solvent Red 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 135
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8,9,10,11-tetrachloro-12H-phthaloperin-12-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SOLVENT RED 135
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common impurities found in Solvent Red 135 and how are they analyzed?

A1: Hexachlorobenzene (HCB) is a significant impurity found in this compound. [] This impurity can be effectively quantified using a solvent extraction method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis with selected ion monitoring mode. This method boasts a low detection limit of 0.05 mg/kg and a relative standard deviation of 3.3%, making it suitable for accurately determining HCB levels in this compound. []

Q2: Can you describe a method for synthesizing this compound and highlight its advantages?

A2: this compound is synthesized through a condensation reaction between tetrachlorophthalic anhydride and 1,8-naphthylenediamine. [] A recently developed method uses a mixture of aqueous hydrochloric acid, a polar organic solvent, and a non-ionic surfactant catalyst to facilitate the reaction. [] This approach combines the advantages of solvent-based methods (high product quality) with the cost-effectiveness of aqueous phase reactions. [] The use of a specific ratio of reactants and controlled reaction conditions contribute to the efficiency of this synthesis method. []

Q3: How is the waste generated during the this compound production process managed?

A3: The production of this compound generates wastewater containing hydrochloric acid, ethyl alcohol, residual catalysts, and unreacted starting materials like tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride. [] A multi-step treatment process involves cooling the waste fluid to precipitate out the tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride, followed by filtration. [] The filtered liquid undergoes decolorization using activated carbon, rendering it suitable for further applications. [] Importantly, the precipitated tetrachlorophthalic acid and 1,8-diaminonaphthalene hydrochloride are recovered and treated for recycling back into the this compound production process. [] This approach significantly minimizes waste and promotes resource efficiency.

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